Cas no 454-66-0 (3-methylbenzene-1-sulfonyl fluoride)
3-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-methylbenzenesulfonyl Fluoride
- 3-Methylphenylsulfonylfluorid
- AC1L68MA
- AC1Q6YNF
- AG-K-79975
- AR-1J6911
- CTK4I8817
- m-toluenesulfonyl fluoride
- m-Toluolsulfonylfluorid
- m-Toluolsulfonyl-fluorid
- NSC148299
- toluene-3-sulfonyl fluoride
- Toluol-3-sulfonylfluorid
- 3-methylbenzene-1-sulfonyl fluoride
- 454-66-0
- DTXSID70302068
- BY-0269
- EN300-344022
- NSC-148299
- SCHEMBL4619061
- Z1862003147
- 3-Methylbenzenesulfonyl fluoride, 95%
- 3-Methylbenzene-1-sulfonylfluoride
-
- MDL: MFCD11656559
- Inchi: 1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3
- InChI Key: FLCUZUIABCLFMQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C)C=1)(=O)(=O)F
Computed Properties
- Exact Mass: 174.01511
- Monoisotopic Mass: 174.01507880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.2575 at 25 °C
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n/D 1.4943
- PSA: 34.14
- LogP: 2.73400
3-methylbenzene-1-sulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H314
- Warning Statement: P280-P301+P312+P330-P303+P361+P353-P304+P340+P310-P305+P351+P338
- Hazardous Material transportation number:UN 3265 8 / PGII
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
3-methylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00088-1G |
3-Methylbenzenesulfonyl fluoride |
454-66-0 | 95% | 1G |
¥915.76 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904834-1g |
3-methy-lbenzenesulfonyl fluoride |
454-66-0 | 95% | 1g |
3,258.00 | 2021-05-17 | |
| Enamine | EN300-344022-0.05g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-344022-0.1g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 0.1g |
$26.0 | 2025-03-18 | |
| Enamine | EN300-344022-0.25g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 0.25g |
$38.0 | 2025-03-18 | |
| Enamine | EN300-344022-0.5g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 0.5g |
$60.0 | 2025-03-18 | |
| Enamine | EN300-344022-1.0g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 1.0g |
$77.0 | 2025-03-18 | |
| Enamine | EN300-344022-2.5g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 2.5g |
$154.0 | 2025-03-18 | |
| Enamine | EN300-344022-5.0g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 5.0g |
$264.0 | 2025-03-18 | |
| Enamine | EN300-344022-10.0g |
3-methylbenzene-1-sulfonyl fluoride |
454-66-0 | 95.0% | 10.0g |
$444.0 | 2025-03-18 |
3-methylbenzene-1-sulfonyl fluoride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-methylbenzene-1-sulfonyl fluoride
Professional Introduction to 3-methylbenzenesulfonyl Fluoride (CAS No. 454-66-0)
3-methylbenzenesulfonyl Fluoride, with the chemical formula C₇H₆FO₂S, is a fluorinated sulfonate derivative that has garnered significant attention in the field of pharmaceutical and organic chemistry due to its versatile applications. This compound, identified by its CAS number 454-66-0, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its unique structural features, particularly the presence of a sulfonyl fluoride group, make it a valuable reagent in medicinal chemistry and material science.
The< strong>3-methylbenzenesulfonyl Fluoride molecule is characterized by a methyl-substituted benzene ring connected to a sulfonyl fluoride moiety. This configuration imparts distinct reactivity, enabling its use in a wide range of chemical transformations. The sulfonyl fluoride group is particularly noteworthy as it can undergo nucleophilic substitution reactions, making it an excellent electrophile for constructing more complex molecular architectures. This property has been leveraged in the development of novel therapeutic agents, where precise functionalization is essential for achieving desired pharmacological effects.
In recent years, the< strong>3-methylbenzenesulfonyl Fluoride (CAS No. 454-66-0) has found applications in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activity. Sulfonamides are widely used in antibiotics, anti-inflammatory agents, and diabetes medications. The introduction of a fluorine atom in the sulfonyl group enhances the metabolic stability and bioavailability of these compounds, making them more effective in therapeutic settings. For instance, fluorinated sulfonamides have been investigated for their potential in treating bacterial infections and chronic inflammatory diseases.
Moreover, the< strong>3-methylbenzenesulfonyl Fluoride derivative has been explored in the development of agrochemicals. Its structural framework allows for modifications that can improve the efficacy of pesticides and herbicides while reducing environmental impact. Researchers have utilized this compound to create novel sulfonyl fluorides that exhibit potent activity against pests and weeds, contributing to sustainable agricultural practices.
The reactivity of< strong>3-methylbenzenesulfonyl Fluoride also makes it a valuable tool in organic synthesis. It can be converted into other functional groups through various chemical reactions, such as hydrolysis to form sulfonic acids or substitution with different nucleophiles. These transformations have been employed in the construction of complex organic molecules, including natural products and synthetic intermediates. The ability to modify the< strong>CAS No. 454-66-0 compound in multiple ways underscores its importance as a building block in synthetic chemistry.
In academic research, the< strong>3-methylbenzenesulfonyl Fluoride (CAS No. 454-66-0) has been studied for its role in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds between different organic fragments, enabling the creation of intricate molecular structures. The sulfonyl fluoride group can participate in palladium-catalyzed coupling reactions, facilitating the synthesis of biaryl compounds and other complex derivatives. Such methodologies have been instrumental in producing novel pharmaceuticals and advanced materials.
The pharmaceutical industry has also harnessed the potential of< strong>3-methylbenzenesulfonyl Fluoride (CAS No. 454-66-0) in drug discovery programs. Its incorporation into lead compounds has led to the identification of new therapeutic entities with improved pharmacokinetic properties. For example, fluorinated sulfonamides have demonstrated enhanced binding affinity to biological targets, leading to more effective drug candidates. The compound's versatility continues to drive innovation in medicinal chemistry, with ongoing research exploring its applications in oncology, neurology, and infectious diseases.
In conclusion, 3-methylbenzenesulfonyl Fluoride, identified by its CAS number 454-66-0, is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop novel bioactive molecules and advanced materials. As research progresses, the applications of this compound are expected to expand further, reinforcing its importance in modern chemistry.
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